3-Amino-N,N-diethyl-4-nitrobenzamide

説明

3-Amino-N,N-diethyl-4-nitrobenzamide is a chemical compound that is structurally related to various benzamide derivatives. While the specific compound is not directly studied in the provided papers, the research on similar compounds can offer insights into its potential characteristics and applications. For instance, 3-aminobenzamide (ABA), a related compound, has been investigated for its effects on pancreatic carcinogenesis in Syrian hamsters, suggesting its biological activity and potential therapeutic applications .

Synthesis Analysis

The synthesis of related benzamide derivatives has been described in the literature. For example, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification processes, with methanol as the solvent and Raney-Ni as the catalyst . Another synthesis process for a similar compound, 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, used acylation and catalytic hydrogenation with high yields . These methods could potentially be adapted for the synthesis of 3-Amino-N,N-diethyl-4-nitrobenzamide by altering the starting materials and reaction conditions.

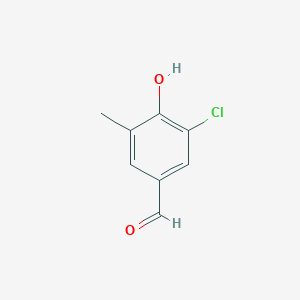

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring, which can be further substituted with various functional groups. The presence of an amino group and a nitro group in the compound of interest suggests that it may have unique electronic and steric properties that could influence its reactivity and interactions with biological targets. The structural analysis of similar compounds has been confirmed using techniques such as IR, 1H NMR, and MS .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and cyclization. For instance, a synthesis route for 4,6-disubstituted 3-aminobenzothiophene derivatives based on trinitrobenzamide involved stepwise nucleophilic substitution of nitro groups followed by Thorpe-Ziegler cyclization . These reactions are crucial for modifying the chemical structure and properties of the compounds, which could be relevant for the synthesis and functionalization of 3-Amino-N,N-diethyl-4-nitrobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating amino groups can affect the compound's acidity, basicity, solubility, and stability. Although the specific properties of 3-Amino-N,N-diethyl-4-nitrobenzamide are not detailed in the provided papers, the studies on related compounds suggest that such properties can be systematically studied and optimized for desired applications .

科学的研究の応用

Synthesis and Pharmaceutical Applications

- 3-Amino-N,N-diethyl-4-nitrobenzamide derivatives demonstrate promising antiarrhythmic activity, with specific compounds highlighted for their strong potential in pharmaceutical applications (Likhosherstov et al., 2014).

- These compounds are also actively investigated for their antiarrhythmic properties, showing effectiveness in various arrhythmia models, suggesting their potential as safer alternatives to existing antiarrhythmic drugs (Turilova et al., 2013).

Chemical Synthesis and Material Science

- The compound and its derivatives serve as a base for synthesizing various chemical entities, showing versatility in chemical reactions and synthesis processes (Singh, 2014).

- Novel diamines with embedded sulfone, ether, and amide structures have been prepared using 3-Amino-N,N-diethyl-4-nitrobenzamide derivatives, leading to the development of thermally stable polyimides with potential applications in material science (Mehdipour‐Ataei et al., 2004).

Crystal Engineering and Molecular Interaction Studies

- The compound's structural properties facilitate the study of molecular interactions, including hydrogen and halogen bonding, contributing to the field of crystal engineering and molecular architecture (Saha et al., 2005).

特性

IUPAC Name |

3-amino-N,N-diethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCFYPZERIQCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623321 | |

| Record name | 3-Amino-N,N-diethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N,N-diethyl-4-nitrobenzamide | |

CAS RN |

474020-77-4 | |

| Record name | 3-Amino-N,N-diethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

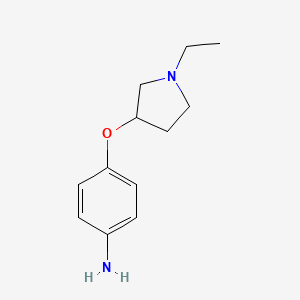

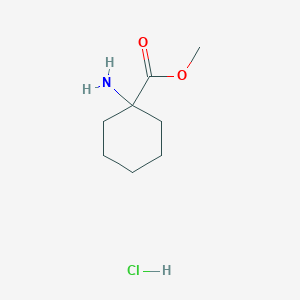

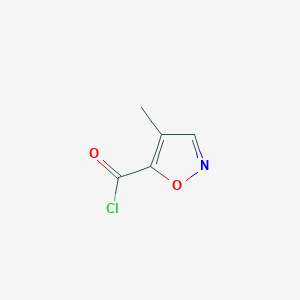

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)